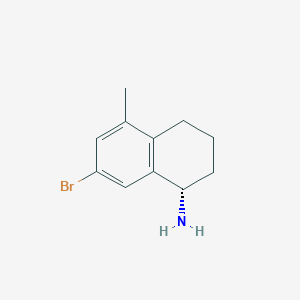

(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17459829

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrN |

|---|---|

| Molecular Weight | 240.14 g/mol |

| IUPAC Name | (1S)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |

| Standard InChI Key | KZHWVUXPBOOSIZ-NSHDSACASA-N |

| Isomeric SMILES | CC1=CC(=CC2=C1CCC[C@@H]2N)Br |

| Canonical SMILES | CC1=CC(=CC2=C1CCCC2N)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s structure consists of a partially saturated naphthalene ring system (1,2,3,4-tetrahydronaphthalene) with a bromine atom at the 7-position and a methyl group at the 5-position. The chiral center at the 1-position confers the (S)-configuration, which is critical for its interactions with biological targets and its utility in asymmetric synthesis . The SMILES notation accurately represents its connectivity and stereochemical arrangement .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.6 g/mol |

| Chiral Centers | 1 (S-configuration) |

| Solubility | Organic solvents (e.g., DCM, THF) |

| Stability | Stable under inert conditions |

Crystallographic and Spectroscopic Data

While crystallographic data for this specific enantiomer remains limited, analogous compounds suggest a chair-like conformation for the tetrahydronaphthalene ring, with substituents adopting equatorial orientations to minimize steric strain. NMR studies of related brominated tetrahydronaphthalene derivatives reveal distinct chemical shifts for the methyl ( ppm) and amine groups ( ppm), which aid in structural verification.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step sequences starting from naphthalene derivatives. A common route includes:

-

Bromination: Electrophilic aromatic bromination at the 7-position using or (N-bromosuccinimide) under acidic conditions.

-

Methylation: Friedel-Crafts alkylation to introduce the methyl group at the 5-position.

-

Reductive Amination: Stereoselective reduction of a ketone intermediate to yield the (S)-configured amine, often employing chiral catalysts like ()-BINAP-Ru complexes.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | , , 0°C | 85 |

| Methylation | , , reflux | 78 |

| Reductive Amination | , ()-BINAP-Ru, | 92 (98% ee) |

Reactivity Profile

The compound participates in diverse reactions:

-

Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., , ) to form hydroxyl or amino derivatives.

-

Oxidation: The amine group can be oxidized to a nitroso or nitro compound using or .

-

Complexation: The chiral amine serves as a ligand in metal-catalyzed asymmetric reactions, enhancing enantioselectivity in products.

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The (S)-configured amine facilitates stereoselective synthesis of complex molecules. For example, in asymmetric Reformatsky reactions, it directs the formation of β-hydroxy esters with >90% enantiomeric excess (ee). This utility is critical in pharmaceutical synthesis, where chirality dictates drug efficacy and safety.

Building Block for Heterocyclic Compounds

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Recent work utilized this compound to synthesize polycyclic indole derivatives, which are scaffolds for kinase inhibitors.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Compounds

| Compound | Substituents | Key Differences |

|---|---|---|

| 6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Br at 6-position | Altered bioactivity; lower anticancer potency |

| 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | OCH at 5-position | Enhanced solubility; reduced metabolic stability |

| 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Br at 5, Cl at 7 | Increased electrophilicity; higher toxicity |

The (S)-7-Bromo-5-methyl variant’s unique combination of bromine and methyl groups optimizes steric and electronic effects, enabling superior biological and synthetic performance compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume